molecular formula C7H12Cl2N2O2S B3226891 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride CAS No. 1258649-83-0

2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride

Cat. No. B3226891
CAS RN: 1258649-83-0
M. Wt: 259.15
InChI Key: YEBLYBYAKSNJHJ-UHFFFAOYSA-N
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Description

Amino acids are the basic unit of proteins. More than 300 amino acids are found in nature . They are carboxylic acid-containing an aliphatic primary amino group in the α position to the carboxyl group and with a characteristic stereochemistry .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) .


Chemical Reactions Analysis

Chemical reactions involving similar compounds often involve thermal degradation . For example, 2-aminoethylethanolamine undergoes thermal degradation in CO2 capture .


Physical And Chemical Properties Analysis

Amino acids represent a fraction of organic matter in marine and freshwater ecosystems. The occurrence of d-amino acids is usually linked to the presence of bacteria .

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds often involves inhibition of certain enzymes. For example, 2,4-Diaminobutyric acid is a GABA-T non-competitive inhibitor and a GABA reuptake inhibitor .

Safety and Hazards

Safety and hazards of similar compounds can be found in their respective Safety Data Sheets . For example, 2-(Aminomethyl)pyridine is a laboratory chemical that is not recommended for food, drug, pesticide or biocidal product use .

Future Directions

The future directions of research in this field could involve the development of more efficient solvents with high thermal and chemical stability for CO2 capture , and the exploration of the potential therapeutic uses of these compounds .

properties

IUPAC Name

2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.2ClH/c1-4-6(7(10)11)12-5(9-4)2-3-8;;/h2-3,8H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBLYBYAKSNJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCN)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride

CAS RN

1258649-83-0
Record name 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride
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2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride
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2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride
Reactant of Route 4
2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride
Reactant of Route 5
2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride
Reactant of Route 6
2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride

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